
Methyl 6-chloro-5-(trifluoromethyl)picolinate
Descripción general
Descripción
“Methyl 6-chloro-5-(trifluoromethyl)picolinate” is a chemical compound with the CAS Number: 1211518-35-2 . It has a molecular weight of 239.58 and its IUPAC name is methyl 6-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClF3NO2/c1-15-7(14)5-3-2-4(6(9)13-5)8(10,11)12/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure using text.Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C . The compound has a predicted boiling point of 299.8±40.0 °C and a predicted density of 1.443±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Antitumor Drug Synthesis
- A study highlighted the use of similar picolinate derivatives in the synthesis of the antitumor drug Sorafenib, showcasing the role of these compounds in the development of cancer treatments through improved synthesis methods that are more economical and environmentally friendly (Yao Jian-wen, 2012).
Organic Light-Emitting Diodes (OLEDs)
- Research on trifluoromethyl-iridium complexes, including similar picolinate compounds, has demonstrated their potential for creating high-efficiency blue-green OLEDs. These materials exhibit short excited-state lifetimes and high quantum yields, contributing to advancements in display and lighting technologies (J. Jou et al., 2009).
Ligand Synthesis for Metal Complexes
- Another study focused on the synthesis of ligands, including tris(picolinic acid) methanol methyl ether, for mimicking carbonic anhydrase enzymes. These ligands are essential for constructing chiral environments around metal binding sites, useful in catalysis and environmental applications (Xuehe Li et al., 2001).
Herbicide Development
- A novel series of 3-chloro-6-pyrazolyl-picolinate derivatives has been designed and synthesized as potential herbicides, showing better post-emergence herbicidal activity and broader spectrum compared to existing products. This research highlights the application of picolinate derivatives in agriculture for weed control (Zhikun Yang et al., 2021).
Advanced Materials and Coordination Chemistry
- Studies on hexadentate picolinic acid-based bispidine ligands have explored their coordination chemistry with various metal ions. These ligands are highly preorganized for octahedral coordination geometries, making them suitable for applications in magnetic resonance imaging (MRI) contrast agents and other areas of bioinorganic chemistry (P. Comba et al., 2016).
Synthesis of Anti-Infective Agents
- The development of safe and economical synthesis methods for methyl 6-chloro-5-(trifluoromethyl)nicotinate, a key intermediate in the production of novel anti-infective agents, demonstrates the compound's significance in pharmaceutical manufacturing (J. Mulder et al., 2013).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-3-2-4(6(9)13-5)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODTYUCVUPUSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743794 | |
| Record name | Methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-5-(trifluoromethyl)picolinate | |
CAS RN |
1211518-35-2 | |
| Record name | Methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 5-(6-phenylpyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473728.png)
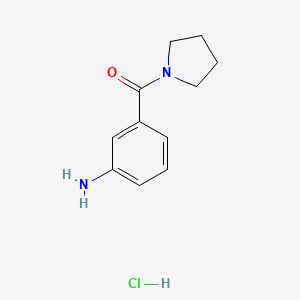
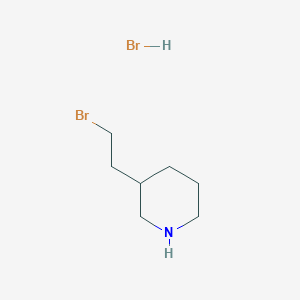
![5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B1473732.png)

![[5-(Dimethoxymethyl)-2-fluorophenyl]methanol](/img/structure/B1473736.png)
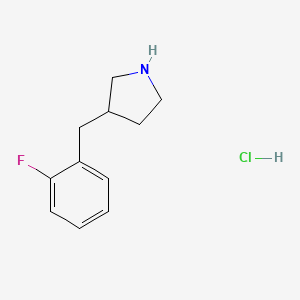

![Methyl 3-[3-(ethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1473741.png)
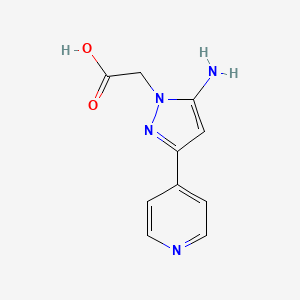
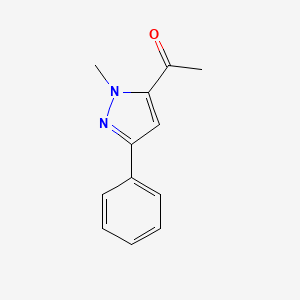
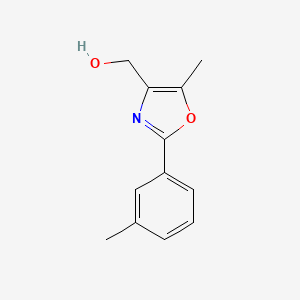
![[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B1473749.png)
